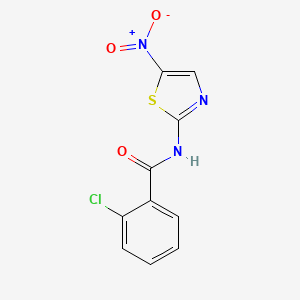
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Nitration of 2-aminothiazole: Direct nitration of 2-aminothiazole using concentrated sulfuric acid at low temperatures (0-10°C) to obtain 2-amino-5-nitrothiazole.
Benzoylation: The final step involves the benzoylation of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazoles: Nucleophilic substitution reactions yield various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory effects.
Industrial Applications: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism.
Receptor Modulation: It may modulate receptors and pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide: A precursor in the synthesis of the target compound.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Known for its antihyperalgesic effects.
2-chloro-3,5-dinitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A related compound with additional nitro groups.
Uniqueness
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C10H6ClN3O3S |
|---|---|
Poids moléculaire |
283.69 g/mol |
Nom IUPAC |
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
Clé InChI |
QOMKVOBREOBFKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















